N,N-Diethyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N,N-Diethyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-fluoro-3-nitrobenzoic acid with diethylamine under suitable conditions to form N,N-diethyl-4-fluoro-3-nitrobenzamide.
Reduction of Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to more reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
N,N-Diethyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts, due to its reactive functional groups
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The fluoro group and dioxaborolane moiety can form strong interactions with enzymes or receptors, modulating their activity. The compound may also participate in covalent bonding with target molecules, leading to changes in their function or stability .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound shares the dioxaborolane moiety but differs in the amine substitution, which can affect its reactivity and applications.
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide:
Uniqueness
N,N-Diethyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Properties
Molecular Formula |
C17H25BFNO3 |
---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
N,N-diethyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H25BFNO3/c1-7-20(8-2)15(21)12-9-10-14(19)13(11-12)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3 |
InChI Key |
SKEVAWRDQLTWJJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N(CC)CC)F |
Origin of Product |
United States |
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